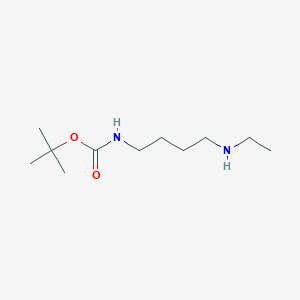

Tert-butyl 4-(ethylamino)butylcarbamate

Description

Properties

Molecular Formula |

C11H24N2O2 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

tert-butyl N-[4-(ethylamino)butyl]carbamate |

InChI |

InChI=1S/C11H24N2O2/c1-5-12-8-6-7-9-13-10(14)15-11(2,3)4/h12H,5-9H2,1-4H3,(H,13,14) |

InChI Key |

BQKDTEARZIJYDU-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of Tert-butyl 4-(ethylamino)butylcarbamate and its analogs:

*Calculated based on structural data where explicit values were unavailable in evidence.

Preparation Methods

Condensation Using Carbodiimide Coupling Agents

A widely employed method involves the condensation of 4-(ethylamino)butanol with tert-butyl carbamate using carbodiimide-based coupling agents. Ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate the formation of the carbamate bond under mild conditions.

Procedure :

-

Reaction Setup : 4-(ethylamino)butanol (1.0 equiv) and tert-butyl carbamate (1.2 equiv) are dissolved in anhydrous dichloromethane (DCM).

-

Activation : EDCI (1.5 equiv) and HOBt (1.5 equiv) are added at 0°C to activate the carbamate.

-

Reaction : The mixture is stirred at room temperature for 12–24 hours.

-

Workup : The crude product is washed with dilute HCl, saturated NaHCO₃, and brine.

-

Purification : Column chromatography (hexane/ethyl acetate, 8:1) yields the pure product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Reaction Time | 12–24 hours |

| Purity (HPLC) | ≥98% |

This method is favored for its reproducibility but requires careful stoichiometric control to avoid side reactions.

Mixed Anhydride Method with Isobutyl Chloroformate

Patented approaches for analogous tert-butyl carbamates highlight the use of isobutyl chloroformate to form reactive mixed anhydrides, enabling efficient coupling with amines.

Procedure :

-

Anhydride Formation : N-Boc-D-serine (1.0 equiv) reacts with isobutyl chloroformate (1.2 equiv) in ethyl acetate at −20°C, using N-methylmorpholine (1.2 equiv) as an acid scavenger.

-

Amine Coupling : 4-(ethylamino)butylamine (1.1 equiv) is added dropwise, and the reaction is warmed to 15–20°C for 2 hours.

-

Purification : Crystallization from hexane/ethyl acetate (8:1) affords the product in high yield.

Optimization Insights :

-

Temperature : Lower temperatures (−20°C to 0°C) minimize epimerization and byproducts.

-

Solvent : Anhydrous ethyl acetate enhances solubility and reaction homogeneity.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 90–93% |

| Reaction Scale | Up to 1 kg |

| Purity (NMR) | >99% |

This method is scalable and industrially viable, with patents reporting multi-kilogram syntheses.

Direct Boc Protection of 4-(Ethylamino)Butylamine

The simplest route involves direct Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc anhydride).

Procedure :

-

Reaction : 4-(ethylamino)butylamine (1.0 equiv) is treated with Boc anhydride (1.1 equiv) in tetrahydrofuran (THF) at 0°C.

-

Base Addition : Triethylamine (1.5 equiv) is added to scavenge HCl.

-

Workup : The mixture is stirred for 4 hours, concentrated, and purified via flash chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80–88% |

| Reaction Time | 4–6 hours |

| Cost Efficiency | High |

While straightforward, this method may require excess Boc anhydride to ensure complete protection of secondary amines.

Comparative Analysis of Methodologies

Yield and Scalability

Purity and Byproduct Formation

Practical Considerations

-

Solvent Choice : Ethyl acetate and THF are preferred for their low toxicity and compatibility with Boc chemistry.

-

Temperature Control : Cryogenic conditions (−20°C) enhance selectivity in mixed anhydride routes.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Monitoring

-

TLC : Rf = 0.45 in hexane/ethyl acetate (8:1) confirms reaction completion.

-

HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water).

Industrial and Research Applications

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(ethylamino)butylcarbamate, and what reaction conditions are optimal for high yield?

- Methodological Answer : The synthesis typically involves reacting a primary amine (e.g., 4-(ethylamino)butylamine) with tert-butyl chloroformate or di-tert-butyl dicarbonate under basic conditions. A base such as triethylamine is used to deprotonate the amine, facilitating nucleophilic attack on the carbonyl group. Mild conditions (room temperature, inert atmosphere) are recommended to preserve sensitive functional groups . For example, analogs like tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate are synthesized via this route with yields >80% when using di-tert-butyl dicarbonate and triethylamine in dichloromethane . Purification via recrystallization or column chromatography is advised to remove unreacted starting materials.

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended for characterization?

- Methodological Answer : Purity analysis requires a combination of techniques:

- Melting Point Determination : Compare observed values (e.g., 103–106°C for tert-butyl (4-bromophenyl)carbamate analogs) to literature ranges to assess crystallinity .

- Spectroscopy : Use H/C NMR to confirm structural integrity (e.g., tert-butyl group protons at ~1.4 ppm, carbamate carbonyl at ~155 ppm). IR spectroscopy can verify carbamate C=O stretches (~1680–1720 cm) .

- Chromatography : HPLC or TLC with UV detection ensures homogeneity, especially when detecting byproducts like unreacted amines or hydrolysis products .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability is comparable to tert-butyl (4-bromophenyl)carbamate, which remains stable for >12 months under these conditions .

- Handling : Use personal protective equipment (PPE), including nitrile gloves and P95 respirators, to avoid inhalation or dermal exposure. Avoid contact with strong acids/bases, which may cleave the carbamate group .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound intermediates to minimize side-product formation?

- Methodological Answer : Side reactions (e.g., over-alkylation or hydrolysis) can be mitigated by:

- Controlled Reaction Stoichiometry : Use a 1:1 molar ratio of amine to tert-butyl chloroformate to prevent excess reagent accumulation.

- Catalyst Selection : Employ coupling agents like EDC or DCC for amide bond formation, as seen in tert-butyl (4-(4-methylpiperazin-1-yl)benzyl)carbamate synthesis .

- Temperature Control : Maintain reactions at 0–5°C during exothermic steps to suppress thermal degradation . Post-reaction quenching with aqueous NaHCO removes unreacted reagents .

Q. What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure inhibition constants () using steady-state kinetics (e.g., varying substrate concentrations with fixed inhibitor levels). For analogs like tert-butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate, IC values are determined via fluorogenic assays .

- Structural Studies : X-ray crystallography or molecular docking can map binding interactions. For example, tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate binds to serotonin receptors via hydrogen bonding and hydrophobic interactions .

- Competitive Binding : Use radiolabeled ligands (e.g., H-labeled compounds) to assess displacement in receptor-binding assays .

Q. How should contradictory data regarding the biological activity of this compound analogs be systematically analyzed?

- Methodological Answer :

- Meta-Analysis : Compile data from multiple studies (e.g., IC, ) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers. For instance, tert-butyl (4-(4-methylphenyl)-4-oxobutyl)carbamate shows variability in COX-2 inhibition due to assay conditions (e.g., pH, enzyme source) .

- Structure-Activity Relationship (SAR) : Compare functional group substitutions. The addition of a trifluoromethyl group in tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate enhances metabolic stability but reduces solubility, explaining divergent pharmacokinetic data .

Q. What advanced computational methods can predict the reactivity of this compound in complex reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for hydrolysis or nucleophilic substitution pathways. For tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate analogs, DFT predicts boronate ester stability under acidic conditions .

- Molecular Dynamics (MD) : Simulate solvent effects on carbamate degradation. Polar solvents (e.g., water) accelerate hydrolysis, while nonpolar solvents (e.g., toluene) stabilize the tert-butyl group .

Comparative Analysis of Analogous Compounds

| Compound Name | Key Functional Groups | Biological Activity | Reference |

|---|---|---|---|

| tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | Hydroxyphenyl, piperazine | Serotonin receptor modulation | |

| tert-Butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate | Trifluoromethyl, carbamate | Enzyme inhibition (COX-2) | |

| tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate | Fluoro-benzimidazole | Kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.